molecular formula C13H19N3O2 B3238927 1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine CAS No. 1417793-84-0

1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine

Cat. No.: B3238927
CAS No.: 1417793-84-0
M. Wt: 249.31 g/mol
InChI Key: YFPUDXLNZBCCMI-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine is a substituted piperazine derivative characterized by a nitro-substituted phenyl ring at position 4 and three methyl groups at positions 1, 2, and 6 of the piperazine core. The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (methyl groups) substituents, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1,2,6-trimethyl-4-(4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-8-15(9-11(2)14(10)3)12-4-6-13(7-5-12)16(17)18/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPUDXLNZBCCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247725
Record name Piperazine, 1,2,6-trimethyl-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-84-0
Record name Piperazine, 1,2,6-trimethyl-4-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,2,6-trimethyl-4-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,6-trimethylpiperazine and 4-nitrobenzyl chloride.

    Reaction: The 1,2,6-trimethylpiperazine is reacted with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methyl groups on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Substituted Piperazines: Substitution reactions yield various substituted piperazines with different functional groups.

Scientific Research Applications

Antimalarial Research

Recent studies have investigated the use of piperazine derivatives, including 1,2,6-trimethyl-4-(4-nitrophenyl)piperazine, in the development of new antimalarial agents. The piperazine moiety enhances the solubility and bioavailability of compounds designed to combat malaria. For instance, a series of piperazine-containing 4(1H)-quinolones were synthesized and tested for their efficacy against malaria parasites. These compounds demonstrated significant improvements in solubility and exhibited potent antimalarial activity in vitro and in vivo .

Key Findings:

  • Enhanced Solubility: The incorporation of piperazine groups improved the aqueous solubility of quinolone derivatives.
  • In Vivo Efficacy: Certain compounds showed curative effects in animal models, indicating their potential as therapeutic agents against malaria .

Cancer Therapy

Piperazines are increasingly recognized for their role in cancer treatment. This compound has been explored for its anticancer properties through various mechanisms. Research indicates that compounds with piperazine structures can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

A study demonstrated that a derivative of piperazine exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This suggests that modifications to the piperazine structure can enhance anticancer activity .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Compound A (Piperazine Derivative)FaDu0.5Induction of apoptosis
BleomycinFaDu1.0DNA intercalation
Compound B (Piperazine Analog)MCF-70.8Inhibition of cell proliferation

Neuropharmacology

The neuropharmacological applications of piperazine derivatives have also been explored extensively. Compounds like this compound are being studied for their potential effects on neurodegenerative diseases such as Alzheimer's.

Mechanism:

Piperazine derivatives have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease pathology. Enhanced brain exposure and selectivity for these enzymes make such compounds valuable candidates for further development .

Mechanism of Action

The mechanism of action of 1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as tyrosinase, inhibiting its activity.

    Pathways Involved: By inhibiting tyrosinase, the compound can affect melanin synthesis pathways, making it a potential candidate for treating pigmentation disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1. 1-Methyl-4-(4-nitrophenyl)piperazine
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with 1-methylpiperazine, yielding a 96% product with a melting point of 96–98°C and distinct NMR signals (δ 2.22 ppm for methyl, δ 7.03–8.05 ppm for aromatic protons) .
2.1.2. 1,4-Bis(4-nitrophenyl)piperazine
  • Properties : Molecular weight 328.32 g/mol; symmetrical structure with two nitro-substituted phenyl groups. Used in crystallographic studies to explore hydrogen-bonding networks in piperazinium salts .
2.1.3. Piperazine-Containing Thiazolo[5,4-d]pyrimidines
  • Binding Affinity: Piperazine-substituted compounds (e.g., compound 3, Ki = 58 nM) show higher hA2A adenosine receptor (hA2AAR) affinity than piperidine analogues (Ki = 594 nM) .
  • Substituent Effects : Para-substituents on the benzyl group (e.g., OCH₂CH₂OCH₃, COOEt) reduce binding, while ethylamine chains enhance activity . This suggests that methyl groups in 1,2,6-trimethyl-4-(4-nitrophenyl)piperazine may similarly modulate receptor interactions.

Functional Analogues in Drug Discovery

2.2.1. Antimicrobial Agents
  • Piperazine-Based Anti-TB Agents : Compounds like PBTZ169 (MIC = 0.3 µM) and AX-35 target mycobacterial enzymes (DprE1, QcrB), with piperazine rings critical for binding .
  • Carbamate Derivatives: 1-(4-Nitrophenyl)piperazine carbamates exhibit antifungal activity against Cryptococcus neoformans (MIC = 3.45–4.41 µM) .
2.2.2. Enzyme Inhibitors
  • Tyrosinase Inhibition : Nitrophenylpiperazine derivatives (e.g., 4a–m) show IC₅₀ values ranging from 0.5–25 µM, with substituents on the piperazine ring affecting potency .
  • Cholinesterase (ChE) Inhibition : Piperazine rings are superior to morpholine in ChE inhibition (e.g., compound 5h vs. 5c), highlighting the importance of nitrogen positioning and charge distribution .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-Methyl-4-(4-nitrophenyl)piperazine 1,4-Bis(4-nitrophenyl)piperazine
Molecular Weight ~265.3 g/mol* 222.0 g/mol 328.32 g/mol
Lipophilicity (logP) High (predicted) Moderate Low
Solubility Low (due to nitro and methyl groups) Moderate in DMSO Poor
Crystallinity Likely amorphous Crystalline (m.p. 96–98°C) High (salts characterized)

*Calculated based on structural similarity.

Key Research Findings and Trends

Nitro groups enhance electron-deficient character, favoring interactions with aromatic residues in receptors .

Biological Activity: Piperazine rings with para-nitro substitution are prevalent in antimicrobial and antitumor agents, suggesting broad applicability . Trimethylation may mitigate metabolic degradation compared to unmethylated analogues, as seen in fluoroquinolones .

Synthetic Accessibility :

  • The trimethyl derivative likely requires multi-step synthesis, involving alkylation of 4-(4-nitrophenyl)piperazine precursors .

Biological Activity

Overview

1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features that may influence its pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure

The molecular formula for this compound is C13H18N4O2C_{13}H_{18}N_{4}O_{2}, with a molecular weight of 250.31 g/mol. Its structure includes a piperazine ring substituted with three methyl groups and a nitrophenyl moiety.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit various bacterial strains. The specific mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on its cytotoxic effects against different cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis via mitochondrial pathway
MCF-730Cell cycle arrest at G2/M phase

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological effects. It exhibits potential as an anxiolytic and antidepressant agent by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Chaudhary et al. (2006) demonstrated that piperazine derivatives possess broad-spectrum antimicrobial activity. The study specifically highlighted the efficacy of compounds similar to this compound against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In a comparative study of various piperazine derivatives against cancer cell lines, it was found that the compound significantly reduced cell viability in HeLa and MCF-7 cells compared to control groups . The study suggested that the nitrophenyl substitution plays a crucial role in enhancing the anticancer activity.
  • Neuropharmacological Assessment : Research published in MDPI highlighted the compound's ability to modulate serotonin receptors, leading to anxiolytic-like effects in animal models . This suggests its potential utility in treating anxiety disorders.

Q & A

Q. How can X-ray crystallography validate the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, intermolecular N–H⋯N hydrogen bonds (e.g., 2.990–3.208 Å) stabilize the crystal lattice. Data collection at 273 K with triclinic symmetry (space group P1) and refinement using wRref(F<sup>2</sup>) metrics ensure accuracy. Hydrogen atoms are constrained to ideal geometries during refinement .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF7) and healthy cells (e.g., NIH-3T3) to assess selectivity. Include positive controls (e.g., doxorubicin) and measure cell viability at 48–72 hours. A derivative with 93% viability in healthy cells and cytotoxic effects in cancer cells suggests therapeutic potential .

Advanced Research Questions

Q. How can structural modifications enhance selectivity between cancerous and healthy cells?

  • Methodological Answer : Introduce substituents (e.g., methyl, nitro groups) to alter lipophilicity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina) can predict interactions with targets like tyrosine kinases. Validate selectivity via comparative cytotoxicity assays .

Q. How do researchers resolve contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer : Conduct meta-analyses of assay conditions (e.g., cell line variability, concentration ranges). For example, discrepancies in antioxidant activity may arise from differing DPPH/ABTS radical scavenging protocols. Reproduce studies under standardized conditions and validate with orthogonal assays (e.g., ROS detection) .

Q. What computational strategies predict binding modes to biological targets like dopamine receptors?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model ligand-receptor interactions. Focus on π-π stacking (nitrophenyl with aromatic residues) and hydrogen bonding (piperazine N–H with Asp114 in D3 receptors). Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Considerations

Q. How should researchers handle safety risks associated with nitro-containing piperazines?

  • Methodological Answer : Follow OSHA guidelines for nitrophenyl derivatives: use fume hoods, PPE (nitrile gloves, lab coats), and avoid inhalation. Monitor for skin/eye irritation (Category 2 hazards). Store in airtight containers away from oxidizers to prevent decomposition into toxic fumes (e.g., NOx) .

Q. What techniques optimize purity and stability during synthesis?

  • Methodological Answer : Purify via flash chromatography (silica gel, methanol/CH2Cl2 gradients) and characterize purity via HPLC (>95%). Stability tests under varying pH/temperature conditions (e.g., 4°C vs. RT) prevent degradation. Monitor nitro group reduction using cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine
Reactant of Route 2
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1,2,6-Trimethyl-4-(4-nitrophenyl)piperazine

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